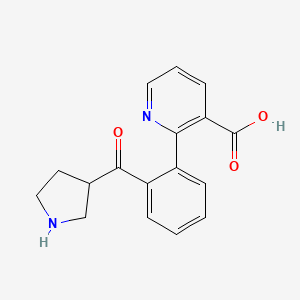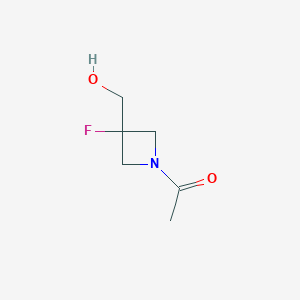![molecular formula C16H8O6 B12860542 [1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)
[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid is a complex organic compound featuring a unique fused ring structure. This compound belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofuran derivatives are widely found in natural products and synthetic compounds, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions, followed by etherification and dehydrative cyclization . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors are commonly used to produce large quantities of these compounds . The choice of industrial methods depends on the desired scale, purity, and application of the final product.
Chemical Reactions Analysis
Types of Reactions
1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens, nitro, or hydroxyl groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitro compounds, and hydroxyl groups using reagents like halogenating agents, nitrating agents, and bases.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives with enhanced biological and pharmacological properties .
Scientific Research Applications
1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase, tyrosinase, and topoisomerase I, leading to its biological effects . The compound’s unique structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits anticancer and antimicrobial activities.
Uniqueness
1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H8O6 |
|---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid |
InChI |
InChI=1S/C16H8O6/c17-15(18)13-4-8-3-7-1-2-11-10(6-14(21-11)16(19)20)9(7)5-12(8)22-13/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
IPFSIVVOJSEJOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)O)C3=CC4=C(C=C31)C=C(O4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


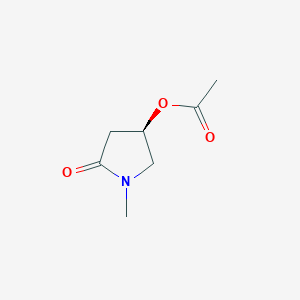
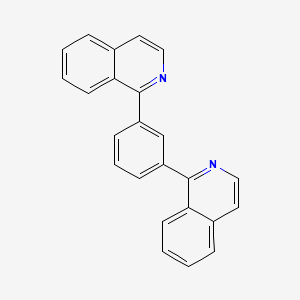
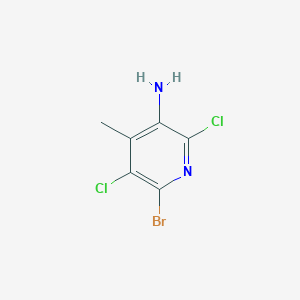

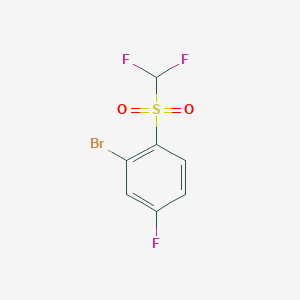
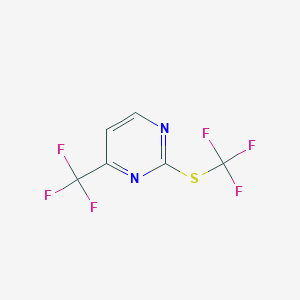
![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
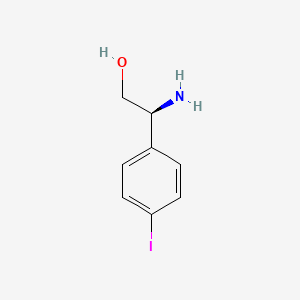
![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)
